

Application Note: Functionalization Strategies for the Azepane Ring System

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Compound of Interest

Compound Name:	<i>Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate</i>
CAS No.:	473836-98-5
Cat. No.:	B3052877

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Executive Summary

The azepane (hexamethyleneimine) ring is a "privileged scaffold" in medicinal chemistry, appearing in high-value therapeutics such as cetirizine (antihistamine), azelastine (antiallergic), and balovaptan (vasopressin antagonist). However, compared to its 5- and 6-membered counterparts (pyrrolidine and piperidine), the 7-membered azepane ring presents a significant synthetic challenge.

This difficulty arises from entropic flexibility and transannular interactions, which often render standard

-lithiation protocols ineffective due to the instability of the metallated intermediate. Consequently, drug development teams often avoid this scaffold during SAR (Structure-Activity Relationship) exploration, leaving a gap in chemical space.

This Application Note details three field-proven strategies to overcome these barriers, moving from traditional electrochemical oxidation to modern photoredox catalysis.

Section 1: The Conformational Challenge

Before attempting functionalization, it is critical to understand why standard protocols fail.

- The Entropic Penalty: Azepanes exist in a flux of twisted chair and boat conformations. Unlike the rigid chair of a piperidine, the azepane ring struggles to lock into the specific geometry required for directed lithiation (e.g., coordinating the Li atom to the carbonyl oxygen of a Boc group).
- The "Lithiation Trap": Attempting direct

-lithiation of

-Boc-azepane using *s*-BuLi/diamine typically results in low yields (<20%) or decomposition, whereas the same conditions yield >90% for pyrrolidine [1].

Strategic Decision: Do not rely on direct lithiation for

-Boc azepane. Instead, utilize anodic oxidation (Shono type) or radical-mediated pathways.

Section 2: Strategy A — Electrochemical - Functionalization (The "Shono" Route)

This is the industrial "gold standard" for introducing substituents at the

-position of the azepane ring. It bypasses the stability issues of organolithiums by generating a stable

-acyliminium ion intermediate.

Mechanism & Workflow

The reaction proceeds via a two-stage "Pool" method or a one-pot oxidation/trapping sequence.

- Anodic Oxidation: The

-protected azepane is oxidized at a carbon anode in methanol to form an

-methoxy intermediate (

-acetal).
- Nucleophilic Displacement: A Lewis acid (

or

) regenerates the iminium ion, which is then trapped by a nucleophile (cyanide, allyl silane, enol ether).

Detailed Protocol: α -Cyanation of α -Boc-Azepane

Reagents:

- Substrate:

α -(methoxycarbonyl)azepane (Note: Carbamates are preferred over amides).

- Solvent: Methanol (anhydrous).

- Electrolyte:

(Tetraethylammonium tetrafluoroborate).

- Electrodes: Graphite (Anode) and Platinum or Stainless Steel (Cathode).

Step-by-Step Methodology:

- Electrolysis Setup:

- Dissolve

α -carbomethoxyazepane (10 mmol) in MeOH (50 mL) containing

(0.1 M).

- Place the solution in an undivided cell equipped with a graphite anode and a Pt cathode.

- Maintain temperature at 0–10 °C using an ice bath (crucial to prevent over-oxidation).

- Oxidation:

- Apply a constant current (approx. 200–300 mA, current density \sim 50 mA/cm²) [2].

- Pass 2.2–2.5 F/mol of electricity. Monitor consumption of starting material by TLC or GC.

- Endpoint: Conversion to the
-methoxy carbamate is usually quantitative.
- Workup (Intermediate):
 - Concentrate the methanol solution under reduced pressure.
 - Resuspend in ether/water, wash to remove electrolyte, dry over
, and concentrate. This yields the stable
-methoxy intermediate.
- Nucleophilic Trapping (Cyanation):
 - Dissolve the
-methoxy intermediate (5 mmol) in anhydrous
(20 mL).
 - Cool to -78 °C.^{[1][2][3]}
 - Add TMS-CN (Trimethylsilyl cyanide, 6 mmol) followed by dropwise addition of
(6 mmol).
 - Allow to warm to 0 °C over 2 hours.
 - Quench: Pour into saturated aqueous
. Extract with DCM.

Expected Yield: 75–85% overall. Validation:

NMR will show the disappearance of the
-methoxy singlet (~3.2 ppm) and the appearance of the
-proton adjacent to the nitrile group.

Section 3: Strategy B — Photoredox Remote Functionalization (Late-Stage)

For diversifying existing azepane drugs or advanced intermediates, photoredox catalysis offers a mild alternative that does not require electrochemical equipment. This method utilizes Hydrogen Atom Transfer (HAT) to generate a radical at the

-position, which is then coupled with an aryl halide via Nickel catalysis.

Mechanism[1][4]

- Photocatalyst (Ir/Ru): Excited by blue LED, oxidizes the HAT catalyst.
- HAT Catalyst (Quinuclidine): Abstracts a hydrogen atom from the -position of the azepane (hydridic C-H bond).
- Nickel Catalyst: Captures the resulting carbon-centered radical and couples it with an aryl bromide [3].

Detailed Protocol: -Arylation of Azepane

Reagents:

- Photocatalyst:
(1 mol%).
- HAT Catalyst: Quinuclidine (5 mol%) or 3-Acetoxyquinuclidine.
- Cross-Coupling Catalyst:
(5 mol%) + dtbbpy (5 mol%).
- Base:
(anhydrous).
- Light Source: 34W Blue LED (450 nm).

Step-by-Step Methodology:

- Glovebox/Inert Atmosphere Setup:
 - In a 20 mL vial, combine the Ir-photocatalyst (0.01 mmol), Ni-catalyst (0.05 mmol), ligand (0.05 mmol), and base (1.5 equiv).
 - Add the Azepane substrate (1.0 mmol) and Aryl Bromide (1.2 equiv).
 - Add solvent: DMSO or DMA (degassed, 5 mL).
- Irradiation:
 - Seal the vial with a septum cap.
 - Place in a photoreactor with a cooling fan (maintain <35 °C).
 - Stir vigorously under Blue LED irradiation for 18–24 hours.
- Workup:
 - Dilute with ethyl acetate and water.
 - Filter through a Celite pad to remove metal precipitates.
 - Wash organic layer with brine, dry (), and concentrate.
 - Purify via flash chromatography.

Why this works: The radical intermediate is planar (

-like), mitigating the steric/conformational penalties that plague the lithiation of 7-membered rings.

Section 4: Strategy C — N-Functionalization (Buchwald-Hartwig)

While C-functionalization is challenging, the nitrogen atom of the azepane is a highly reactive nucleophile. Pd-catalyzed cross-coupling is the preferred method for attaching the azepane ring to aromatic systems (common in CNS drugs).

Protocol: Pd-Catalyzed N-Arylation[5][6][7]

Reagents:

- Catalyst:

(1–2 mol%) or RuPhos Pd G3/G4.
- Ligand: RuPhos or BINAP (if not using precatalyst).
- Base:

(Sodium tert-butoxide) or

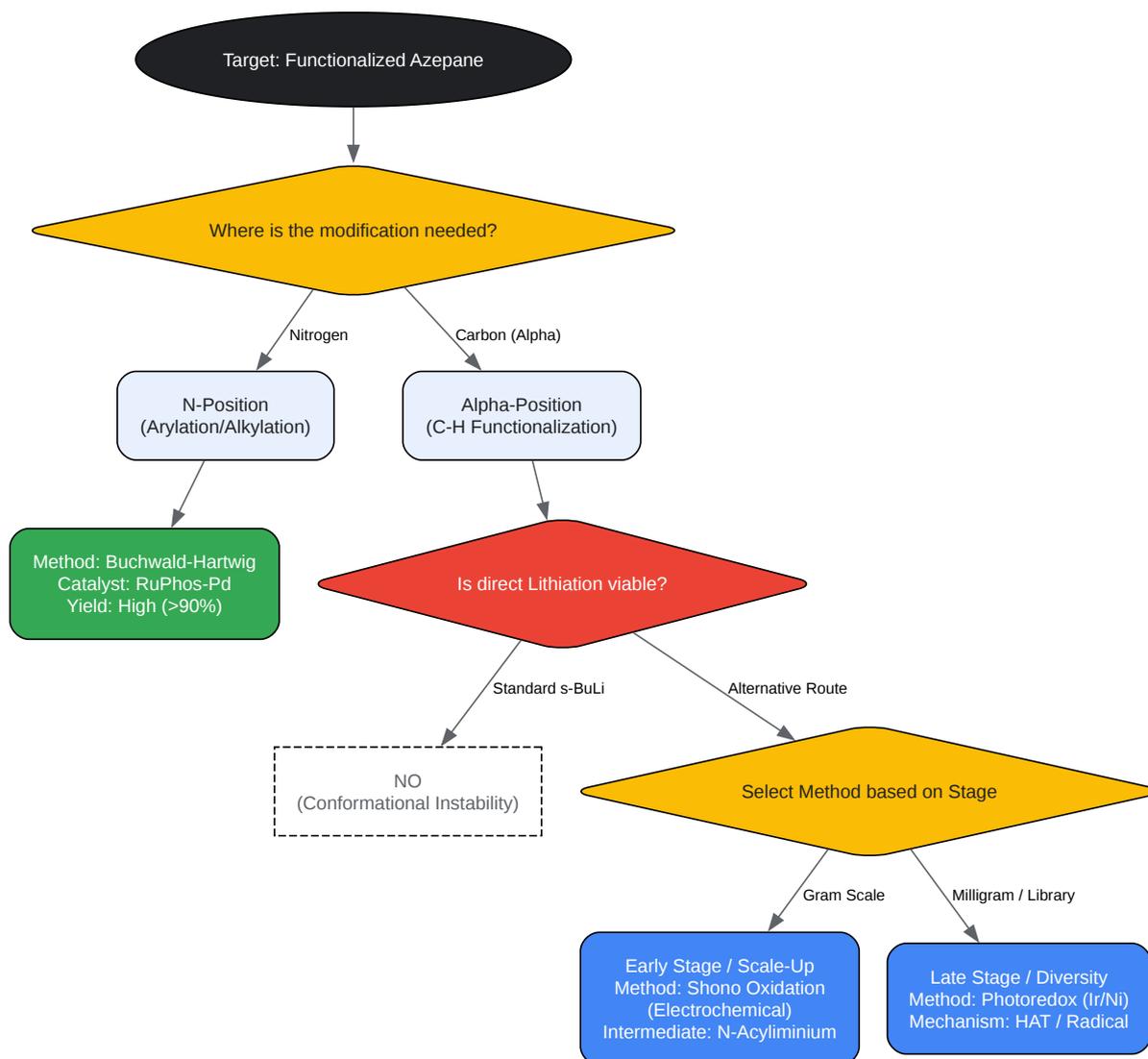
.
- Solvent: Toluene or Dioxane.

Key Insight: For azepanes, RuPhos is superior to BINAP due to the increased steric bulk of the 7-membered ring. The bulky ligand prevents

-hydride elimination and promotes reductive elimination [4].

Visualization: Decision Matrix & Workflow

The following diagram illustrates the decision process for selecting the correct functionalization strategy based on the target site.



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Caption: Decision matrix for azepane functionalization. Note the diversion away from direct lithiation toward Electrochemical or Photoredox pathways.

Comparative Data Table

Feature	-Lithiation (Traditional)	Shono Oxidation (Electrochemical)	Photoredox (Ir/Ni HAT)
Primary Mechanism	Deprotonation (-BuLi)	Anodic Oxidation ()	Radical Recombination (SET/HAT)
Azepane Suitability	Poor (Low Yield/Unstable)	Excellent (Stable Intermediate)	Good (Tolerates Ring Strain)
Key Intermediate	Carbanion (Lithiated)	-Acyliminium Ion	-Amino Radical
Temperature	-78 °C (Strict)	0 °C to RT	RT (Ambient)
Functional Group Tol.	Low (Sensitive to electrophiles)	Moderate (Acid sensitive)	High (Tolerates alcohols, halides)
Primary Application	Small ring (5/6) synthesis	Scale-up of -substituted azepanes	Late-stage drug diversification

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